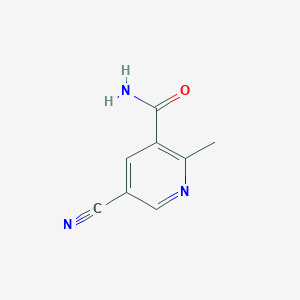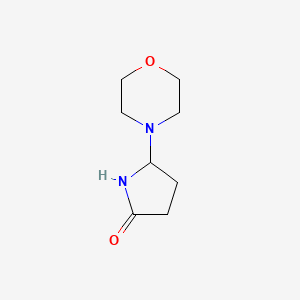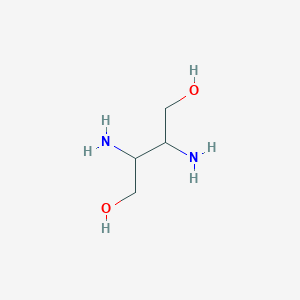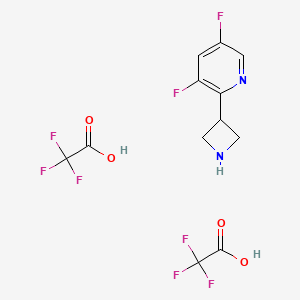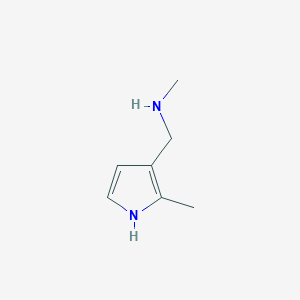
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine: is a chemical compound with the molecular formula C7H12N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole derivatives with methylamine. One common method is the methylation of 2-methyl-1H-pyrrole-3-carbaldehyde with methylamine under acidic conditions . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .
科学的研究の応用
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s effects may be mediated through its ability to form hydrogen bonds, participate in π-π interactions, and undergo redox reactions .
類似化合物との比較
Similar Compounds
N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A similar compound with a different substitution pattern on the pyrrole ring.
1-(2-Methyl-1H-pyrrol-3-yl)-N-methylmethanamine: Another derivative with a similar structure but different functional groups.
N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine: A more complex derivative with additional aromatic rings.
Uniqueness
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both methyl and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
N-methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N2/c1-6-7(5-8-2)3-4-9-6/h3-4,8-9H,5H2,1-2H3 |
InChIキー |
ZZOCSPZKDJHQDK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


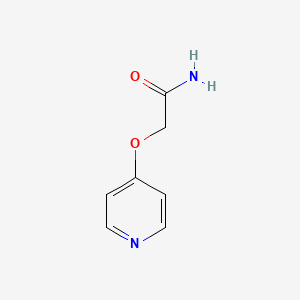
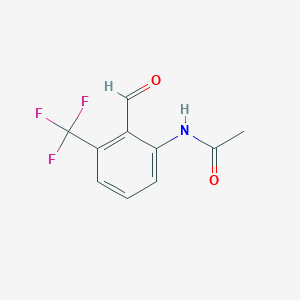
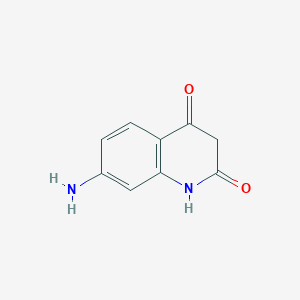
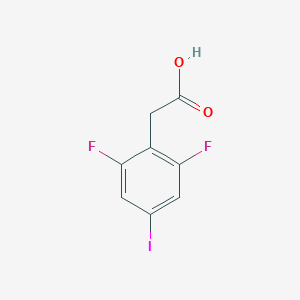
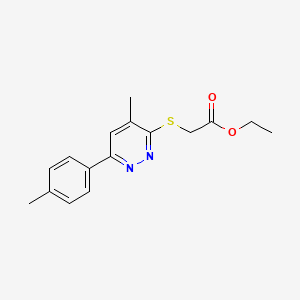
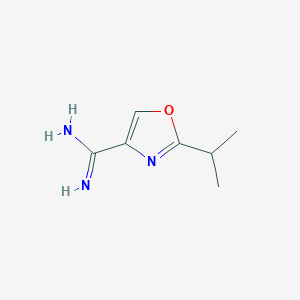
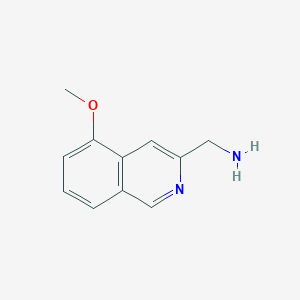
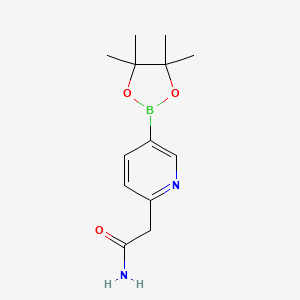
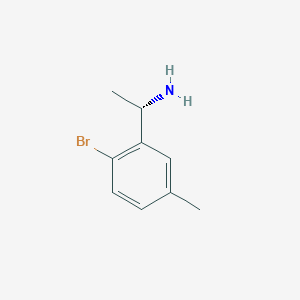
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
